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Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has
emerged as a critical signaling nexus in the intricate regulation of whole-body energy
homeostasis. Activated by short-chain fatty acids (SCFAs)—primarily acetate, propionate, and
butyrate, which are metabolic byproducts of gut microbial fermentation of dietary fiber—GPR41
is strategically expressed in key metabolic tissues, including the peripheral nervous system,
pancreatic islets, and enteroendocrine cells of the gut. This strategic positioning allows it to
translate gut microbial activity and dietary inputs into profound physiological responses,
influencing sympathetic nervous system outflow, hormone secretion, and gut motility.
Dysregulation of the SCFA-GPR41 axis has been implicated in metabolic disorders such as
obesity and diabetes, making it a compelling target for therapeutic intervention. This technical
guide provides an in-depth exploration of the physiological role of GPR41 in energy
homeostasis, summarizing key quantitative data, detailing experimental protocols, and
visualizing the complex signaling pathways involved.

GPRA41 Signaling Pathways

GPRA41 is a Gai/o-coupled receptor. Upon activation by SCFAs, the G protein heterotrimer
dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in
intracellular cyclic AMP (CAMP) levels. The dissociated Gy subunits can also initiate
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downstream signaling cascades. The precise signaling mechanisms vary depending on the cell
type.

Sympathetic Nervous System

In sympathetic neurons, GPR41 activation by propionate leads to an increase in
norepinephrine release, a key regulator of energy expenditure.[1][2] This occurs through a
signaling pathway involving the Gy subunits, which activate Phospholipase C3 (PLCp),
leading to the subsequent activation of the Extracellular signal-regulated kinase (ERK) 1/2.[1]
[2][3] Activated ERK1/2 then phosphorylates synapsin, a protein associated with synaptic
vesicles, promoting the release of norepinephrine.[2][3]
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GPRA41 signaling in a sympathetic neuron.
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Pancreatic Islets

In pancreatic [3-cells, GPR41 activation has been shown to modulate insulin secretion. The
primary signaling mechanism involves the Gai/o subunit, which inhibits adenylyl cyclase,
leading to a decrease in CAMP levels.[4] Reduced cAMP levels can attenuate glucose-
stimulated insulin secretion. Studies on GPR41 knockout mice have shown increased basal
and glucose-induced insulin secretion, suggesting an inhibitory role for GPR41 in this process.
[4][5] Conversely, GPR41 activation in pancreatic a-cells has been demonstrated to increase
glucagon secretion via a Gai-dependent pathway.[6]
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GPRA41 signaling in a pancreatic (3-cell.

Enteroendocrine L-Cells

In enteroendocrine L-cells of the gut, GPR41 activation by SCFAs stimulates the release of the
anorectic gut hormones Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).[7][8] While
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GPRA41 is known to couple to Gai/o, which typically inhibits secretion, the precise downstream
signaling cascade leading to hormone release in these cells is still under investigation but is
thought to involve pathways that can override the canonical inhibitory signal.[9]
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GPRA41 signaling in an enteroendocrine L-cell.

Quantitative Data from Preclinical Models

The physiological role of GPR41 has been extensively studied using GPR41 knockout (KO)
and gain-of-function mouse models. The metabolic phenotypes of these models have provided
valuable insights into the function of this receptor. However, it is important to note that some
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findings have been inconsistent across studies, which may be attributable to differences in
genetic background, diet, and gut microbiota composition of the animal models.[7][10]

Table 1: Metabolic Phenotype of GPR41 Knockout Mice
(Bellahcene et al., 2013)[11][12][13]

Parameter Diet Genotype Male Female

Body Fat Mass

Low-Fat Wild-Type 13.8+1.1 149+1.0
(%)
GPR41 KO 18.1+1.4 156+1.2
High-Fat Wild-Type 289+19 26.1+2.1
GPR41 KO 33.6+2.2 272+1.8
Energy
Expenditure High-Fat Wild-Type 58.6+1.2 548+15
(kJd/day)
GPR41 KO 544+1.0 539+1.1
Glucose )
Low-Fat Wild-Type 1382 + 158 Not Reported
Tolerance (AUC)
GPR41 KO 1338 + 123 Not Reported

Plasma Insulin
(ng/mL) at 30 High-Fat Wild-Type 21+03 1.8+0.2

min post-glucose

GPR41 KO 3.2+05 25+03

*p < 0.05 vs.
Wild-Type

Table 2: Gut Function and Hormone Levels in GPR41
Knockout Mice (Samuel et al., 2008)[7][14]
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Parameter Condition Genotype Value
Body Weight () Germ-Free Wild-Type 245+0.8
GPR41 KO 24.1£0.7
Colonized Wild-Type 289+1.1
GPR41 KO 25.3+0.9
Epididymal Fat Pad
Weight (mg/g body Colonized Wild-Type 14.4+0.9
weight)
GPR41 KO 11.4+0.6
Fasting Plasma PYY ) )
Colonized Wild-Type 45.3+5.2
(pg/mL)
GPR41 KO 28.1+3.9
Intestinal Transit Time ) )
] Colonized Wild-Type 6.8+0.3
(Geometric Center)
GPR41 KO 7.9+0.2

*n < 0.05 vs. Wild-
Type

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in

Isolated Mouse Islets

Objective: To measure insulin secretion from isolated pancreatic islets in response to different

glucose concentrations.
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Workflow for a GSIS assay.
Methodology:

« |slet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the
pancreas followed by density gradient centrifugation.

« |slet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with
10% fetal bovine serum, 100 U/mL penicillin, and 100 pg/mL streptomycin to allow for
recovery.

e Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB)
buffer containing a low concentration of glucose (e.g., 2.8 mM).

o Stimulation: Islets are then incubated in KRB buffer containing either a low (2.8 mM) or high
(16.7 mM) concentration of glucose, with or without the addition of SCFAs or other test
compounds, for a defined period (e.g., 1 hour).

» Supernatant Collection: After the stimulation period, the supernatant is collected for the
measurement of secreted insulin.

¢ Insulin Measurement: Insulin concentrations in the supernatants are quantified using a
commercially available ELISA kit.

o Data Normalization: Insulin secretion is often normalized to the total insulin content of the
islets (measured after cell lysis) or to the DNA content.

Measurement of Energy Expenditure by Indirect
Calorimetry

Objective: To determine the metabolic rate of mice by measuring oxygen consumption (VO2)
and carbon dioxide production (VCOz2).

Methodology:
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» Acclimatization: Mice are individually housed in metabolic cages and allowed to acclimate for
at least 24 hours before data collection begins.

e Data Collection: VO2 and VCO:2 are measured continuously over a set period (e.g., 24-48
hours) using an open-circuit indirect calorimetry system. Food and water intake, as well as
locomotor activity, are often monitored simultaneously.

o Calculation of Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2
values using the Weir equation: EE (kcal/hr) = [3.941 x VOz (L/hr)] + [1.106 x VCOz2 (L/hr)].

o Calculation of Respiratory Exchange Ratio (RER): RER is calculated as the ratio of VCO:2 to
VO:z. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates
fat oxidation.

o Data Analysis: Data are typically analyzed for diurnal variations and averaged over light and
dark cycles.

Gut Transit Time Assay

Objective: To measure the rate at which food transits through the gastrointestinal tract.

Methodology:

Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to ensure an empty stomach.

e Gavage: A non-absorbable marker, such as carmine red (a red dye) or charcoal meal, is
administered by oral gavage.

» Monitoring: Mice are then placed in clean cages with white bedding, and the time to the first
appearance of the colored fecal pellet is recorded.

o Data Analysis: The gut transit time is the duration between the gavage and the expulsion of
the first colored pellet.

Conclusion

GPRA41 stands as a pivotal integrator of gut microbial metabolism and host energy
homeostasis. Its multifaceted roles in regulating the sympathetic nervous system, pancreatic
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hormone secretion, and gut peptide release underscore its significance in metabolic health.
The conflicting findings in GPR41 knockout studies highlight the complexity of its physiological
functions, which are likely influenced by a confluence of factors including sex, diet, and the gut
microbiome. Further elucidation of the downstream signaling pathways in various cell types and
the use of tissue-specific knockout models will be crucial in dissecting the precise mechanisms
of GPR41 action. A deeper understanding of GPR41 biology holds immense promise for the
development of novel therapeutic strategies targeting metabolic diseases.
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 To cite this document: BenchChem. [The Pivotal Role of GPR41 in Orchestrating Energy
Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569890#gpr41-physiological-role-in-energy-
homeostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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